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Cumyl-CH-megaclone

Cat. No.: B8256759
M. Wt: 398.5 g/mol
InChI Key: CGHCGYCTOLWAPL-UHFFFAOYSA-N
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Description

Evolution and Classification of Novel Psychoactive Substances (NPS) in the Cannabinoid Receptor Agonist Landscape

The market for NPS, including SCRAs, is highly dynamic, characterized by continuous structural modifications aimed at circumventing drug control legislation. researchgate.netunodc.org This has led to the emergence of numerous structural classes of SCRAs. Historically, many SCRAs were based on indole (B1671886) or indazole core structures, such as the naphthoylindoles (e.g., JWH-018) and indazole carboxamides (e.g., AKB-48). nih.govunodc.orgnih.gov However, in response to legislative controls focusing on these structures, clandestine laboratories have introduced compounds with entirely new chemical substructures. researchgate.net The γ-carboline-1-one core structure represents one such innovation in the SCRA landscape. nih.govresearchgate.netnih.gov

The Contextual Identification and Analytical Characterization of Cumyl-CH-MEGACLONE

This compound was first identified in Hungary in December 2018 and subsequently in other European countries. researchgate.netnih.govdntb.gov.uagtfch.org It was detected in herbal blends, where it was found to be a main active ingredient. researchgate.netgtfch.org

The analytical characterization of this compound has been performed using a variety of spectroscopic and chromatographic techniques to confirm its structure and properties. These methods include:

Gas Chromatography–Mass Spectrometry (GC–MS). researchgate.netnih.govwho.int

Liquid Chromatography–Quadrupole-Time-of-Flight-Mass Spectrometry (LC–QToF-MS). researchgate.netnih.govwho.int

Attenuated-Total-Reflection-Infrared-Spectroscopy (ATR-FTIR). researchgate.netnih.gov

Nuclear-Magnetic-Resonance-Spectroscopy (NMR). researchgate.netnih.govwho.int

These techniques are essential for the definitive identification of novel psychoactive substances like this compound in seized materials and biological samples. who.intswan.ac.ukspringermedizin.de

Structural Relationship of this compound within the Cumyl-Substituted γ-Carbolinone SCRA Family

This compound is a synthetic cannabinoid based on a γ-carboline-1-one core structure. researchgate.netnih.govgtfch.orgwikipedia.org Its semisystematic name is 5-cyclohexylmethyl-2-(2-phenylpropan-2-yl)-2,5-dihydro-1H-pyrido[4,3-b]indol-1-one. researchgate.netnih.gov

It belongs to a family of cumyl-substituted γ-carbolinone SCRAs. The defining features of this family include the γ-carboline-1-one core and a cumyl (2-phenylpropan-2-yl) substituent. Variations within this family typically occur at the nitrogen atom (N5) of the γ-carboline-1-one core, where different tail groups are attached.

This compound is structurally related to other compounds in this family, such as Cumyl-PEGACLONE and 5F-Cumyl-PEGACLONE. researchgate.netnih.gov In Cumyl-PEGACLONE, a pentyl chain is present at the N5 position, while in 5F-Cumyl-PEGACLONE, a 5-fluoropentyl chain is attached at this position. researchgate.netnih.govspringermedizin.de In contrast, this compound features a cyclohexylmethyl moiety at the N5 position. researchgate.netgtfch.org

Another related compound is Cumyl-CB-MEGACLONE, which carries a cyclobutylmethyl moiety attached to the γ-carbolinone core. researchgate.netwikipedia.orgnih.gov These structural variations at the N5 position contribute to the diversity within the cumyl-substituted γ-carbolinone SCRA family.

Here is a table summarizing the structural variations of some cumyl-substituted γ-carbolinone SCRAs:

Compound NameCore StructureCumyl SubstituentN5 Tail Group
This compoundγ-Carboline-1-onePresentCyclohexylmethyl
Cumyl-PEGACLONEγ-Carboline-1-onePresentPentyl
5F-Cumyl-PEGACLONEγ-Carboline-1-onePresent5-Fluoropentyl
Cumyl-CB-MEGACLONEγ-Carboline-1-onePresentCyclobutylmethyl

This table illustrates the consistent presence of the γ-carboline-1-one core and the cumyl substituent, with the primary structural difference among these compounds being the nature of the alkyl chain attached to the N5 position.

The introduction of the γ-carboline-1-one core structure and its various substituted forms, such as this compound, demonstrates the ongoing evolution of SCRAs and the challenges in monitoring and controlling these substances based on their chemical structures. researchgate.netunodc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H30N2O B8256759 Cumyl-CH-megaclone

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(cyclohexylmethyl)-2-(2-phenylpropan-2-yl)pyrido[4,3-b]indol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N2O/c1-27(2,21-13-7-4-8-14-21)29-18-17-24-25(26(29)30)22-15-9-10-16-23(22)28(24)19-20-11-5-3-6-12-20/h4,7-10,13-18,20H,3,5-6,11-12,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGHCGYCTOLWAPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)N2C=CC3=C(C2=O)C4=CC=CC=C4N3CC5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001336498
Record name Cumyl-cyclohexyl-pegaclone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001336498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry Research

Chemical Synthesis Pathways for Cumyl-CH-MEGACLONE and Analogues

The synthesis of γ-carboline-1-one compounds, including this compound analogues, often involves the formation of the fused tetracyclic system. Research on the synthesis of 1-indolyl-substituted γ-carbolines describes a one-pot cascade imination-heterocyclization between indole-2-carboxaldehydes and glycine (B1666218) alkyl esters. beilstein-journals.orgnih.gov This reaction, mediated by an organic base, leads to the formation of the γ-carboline core. beilstein-journals.orgnih.gov The substituents on the indole (B1671886) and the glycine ester determine the substitution pattern on the resulting γ-carboline. beilstein-journals.orgnih.gov

Another synthetic route to γ-carboline derivatives involves a Fischer indole synthesis process starting from substituted phenylhydrazine (B124118) hydrochlorides and piperidone derivatives to prepare a key intermediate, which then undergoes further transformations like oxidation, acylation, or alkylation to yield the target compounds. sioc-journal.cnmdpi.com For example, the synthesis of novel γ-carboline derivatives as potential antibacterial agents utilized 4-methoxyphenylhydrazine hydrochloride and piperidone to build the core structure. sioc-journal.cn

Given the structure of this compound, a potential synthetic pathway would likely involve the formation of the γ-carboline-1-one core, followed by the introduction of the 2-(2-phenylpropan-2-yl) (cumyl) group and the 5-(cyclohexylmethyl) group. The specific order and reagents for these steps would depend on the chosen synthetic strategy. Analogues of this compound would involve variations in these substituent groups or modifications to the γ-carboline-1-one core itself.

Investigation of Reaction Mechanisms and Yield Optimization for γ-Carboline-1-one Compounds

Investigations into the reaction mechanisms for γ-carboline synthesis provide crucial information for optimizing reaction conditions and improving yields. In the cascade imination-heterocyclization reaction mentioned earlier, the plausible mechanism involves the initial formation of an iminoester from the indole-2-carbaldehyde and glycine ester. beilstein-journals.orgnih.gov An organic base abstracts a proton, generating an enolate ion, which then undergoes nucleophilic addition with another molecule of the aldehyde to form an iminoalcohol intermediate. beilstein-journals.orgnih.gov Further steps lead to the cyclization and formation of the γ-carboline core. beilstein-journals.orgnih.gov

Yield optimization in γ-carboline synthesis is influenced by various factors, including the choice of catalyst, base, solvent, temperature, and reaction time. Studies on the one-pot synthesis of 1-indolyl-substituted γ-carbolines have investigated the effect of different bases and solvents on the reaction yield. beilstein-journals.orgnih.govbeilstein-archives.org For instance, using DIPEA as the base in a solvent-free protocol at 120 °C in a sealed tube provided good yields of the γ-carboline derivatives. beilstein-journals.orgnih.govbeilstein-archives.org Electron-donating substituents on the indole ring were found to favor the formation of γ-carbolines in moderate to good yields due to enhanced nucleophilicity. beilstein-journals.orgnih.govbeilstein-archives.org Conversely, strong electron-withdrawing groups could impede the reaction. beilstein-archives.org

Optimization studies for other γ-carboline synthesis methods, such as those involving palladium-catalyzed cross-couplings or photostimulated cyclizations, also focus on identifying the optimal conditions to maximize the yield of the desired regioisomer and minimize side products. researchgate.netconicet.gov.ar For example, palladium-catalyzed aryl amination followed by intramolecular arylation has been used to synthesize carbolines, with optimization efforts focused on catalyst systems and bases to achieve high yields. researchgate.netconicet.gov.ar

Advanced Analytical Methodologies for Research and Characterization

Spectroscopic Techniques for Structural Elucidation of Cumyl-CH-MEGACLONE

Spectroscopic methods are indispensable for elucidating the intricate molecular architecture of this compound. Techniques such as Nuclear Magnetic Resonance (NMR), Attenuated Total Reflection-Infrared (ATR-FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy each offer unique insights into the compound's chemical makeup.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the definitive structural confirmation of this compound. researchgate.net While detailed public records of the complete NMR spectral data for this compound are not widely available, the standard application of 1D and 2D NMR experiments is crucial for its structural analysis.

One-dimensional NMR techniques, such as ¹H and ¹³C NMR, provide essential information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and integration values in a ¹H NMR spectrum reveal the types of protons and their neighboring atoms. Similarly, a ¹³C NMR spectrum indicates the number of distinct carbon environments.

For a comprehensive structural assignment, two-dimensional NMR experiments are employed. These include:

Correlation Spectroscopy (COSY): Establishes correlations between protons that are coupled to each other, typically on adjacent carbon atoms.

Heteronuclear Single Quantum Coherence (HSQC): Identifies direct correlations between protons and the carbon atoms they are attached to.

Heteronuclear Multiple Bond Correlation (HMBC): Reveals longer-range correlations between protons and carbon atoms (typically over two to three bonds), which is instrumental in piecing together the molecular framework.

Attenuated Total Reflection-Infrared (ATR-FTIR) Spectroscopy Applications

Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a rapid and non-destructive technique utilized to identify the functional groups present in this compound. researchgate.net The infrared spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies of specific chemical bonds within the molecule.

Analysis of a sample of this compound has identified several key absorption peaks. The presence of a strong band around 1713 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the lactam ring in the γ-carboline-1-one core. The bands at approximately 2921 cm⁻¹ and 2851 cm⁻¹ correspond to the C-H stretching vibrations of the cyclohexyl and methyl groups. Aromatic C-H and C=C stretching vibrations are also observed in the fingerprint region of the spectrum. policija.si

Wavenumber (cm⁻¹)Interpretation of Vibrational Mode
2921.39C-H stretching (aliphatic)
2850.80C-H stretching (aliphatic)
1713.03C=O stretching (lactam)
1650.60C=C stretching (aromatic)
1459.22C-H bending
749.88C-H out-of-plane bending (aromatic)
695.36C-H out-of-plane bending (aromatic)

Ultraviolet-Visible (UV-Vis) Spectroscopy in Purity and Concentration Determination

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for the quantitative analysis and purity assessment of this compound. This technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum by the molecule's chromophores. The resulting spectrum can be used to determine the concentration of the compound in a solution by applying the Beer-Lambert law. For this compound, characteristic absorption maxima have been reported at 245, 252, 313, and 327 nm. caymanchem.com These absorption peaks are associated with the electronic transitions within the aromatic and conjugated systems of the molecule's structure.

Mass Spectrometry-Based Characterization of this compound

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Initial Identification and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the separation, identification, and quantification of volatile and thermally stable compounds like this compound. researchgate.net In GC-MS analysis, the compound is first vaporized and separated based on its boiling point and polarity on a chromatographic column. Subsequently, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI), causing the molecule to fragment in a reproducible manner.

The resulting mass spectrum serves as a molecular fingerprint. For this compound, the molecular ion ([M]⁺) is observed at an m/z of 398.3. The fragmentation pattern provides structural information. Key fragments include ions at m/z 280.1, which likely corresponds to the loss of the cumyl group, and m/z 197.0. The base peak, the most intense signal in the spectrum, is often a stable fragment that is characteristic of the compound's structure. policija.si The retention time, the time it takes for the compound to elute from the GC column, is also a characteristic parameter used for its identification. For this compound, a retention time of 19.44 minutes has been reported under specific chromatographic conditions. policija.si

Retention Time (min)m/z of Significant FragmentsRelative Abundance
19.44398.3Corresponds to the molecular ion [M]⁺
280.1Significant fragment
197.0Significant fragment
91.0Fragment corresponding to the tropylium (B1234903) ion

Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight-Mass Spectrometry (LC-ESI-QToF-MS) in High-Resolution Analysis

For a more in-depth and high-resolution analysis, Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight-Mass Spectrometry (LC-ESI-QToF-MS) is employed. researchgate.net This technique is particularly useful for non-volatile or thermally labile compounds and provides highly accurate mass measurements.

In this method, the sample is first separated by liquid chromatography. The eluent is then introduced into the mass spectrometer via an electrospray ionization (ESI) source, which generates protonated molecules, typically [M+H]⁺, with minimal fragmentation. The Quadrupole Time-of-Flight (QToF) analyzer allows for the precise determination of the m/z of the precursor ion, which can be used to calculate the elemental composition of the molecule with a high degree of confidence.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed. The precursor ion is selected in the quadrupole, fragmented in a collision cell, and the resulting product ions are analyzed by the time-of-flight detector. This provides detailed structural information and allows for the differentiation of isomers. The fragmentation patterns observed in LC-MS/MS can help to identify the different moieties of the this compound molecule and their connectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Comprehensive Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a cornerstone technique for the comprehensive profiling of this compound, particularly in complex biological matrices. High-resolution mass spectrometry, such as liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QToF-MS), has been instrumental in the characterization of this compound and its metabolites. nih.govnih.gov This powerful analytical approach allows for the elucidation of metabolic pathways, providing a deeper understanding of the biotransformation of this compound in the human body.

In a typical LC-QToF-MS analysis, chromatographic separation is achieved on a reverse-phase column, such as a C18 column, using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid). The mass spectrometer is operated in positive electrospray ionization mode, acquiring full-scan data to detect the protonated molecule of this compound and its metabolites. Subsequent tandem mass spectrometry (MS/MS) experiments are performed to generate fragmentation patterns, which are crucial for structural confirmation.

The fragmentation of this compound in MS/MS analysis yields characteristic product ions that serve as a molecular fingerprint for its identification. For instance, the cumyl moiety often produces a characteristic fragment ion at an m/z of 119.0855. nih.gov The comprehensive data generated by LC-QToF-MS enables the creation of detailed metabolic profiles, identifying key biotransformations such as hydroxylation and N-dealkylation. nih.gov

Table 1: Illustrative LC-MS/MS Parameters for the Analysis of this compound

ParameterValue
Liquid Chromatography
ColumnC18 Reverse-Phase (e.g., 100 x 2.1 mm, 2.6 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.3 - 0.5 mL/min
GradientLinear gradient from low to high organic phase percentage
Column Temperature40 °C
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Scan ModeFull Scan and Product Ion Scan (MS/MS)
Capillary Voltage~3500 V
Gas Temperature~150 - 200 °C
Collision GasNitrogen or Argon

Ultra-High-Performance Liquid Chromatography-Quadrupole Linear Ion Trap Mass Spectrometry (UHPLC-QTRAP) for Enhanced Detection

For enhanced sensitivity and selective detection of this compound, particularly at trace levels, ultra-high-performance liquid chromatography coupled with a quadrupole linear ion trap mass spectrometer (UHPLC-QTRAP) is a highly effective methodology. This technique combines the high separation efficiency of UHPLC with the versatile scanning capabilities of a QTRAP mass spectrometer, which can operate in multiple reaction monitoring (MRM) mode for targeted quantification.

The UHPLC system utilizes columns with smaller particle sizes (typically sub-2 µm), leading to sharper peaks and improved resolution compared to conventional HPLC. nih.gov This allows for faster analysis times without compromising separation quality. The QTRAP mass spectrometer provides excellent sensitivity and specificity by monitoring specific precursor-to-product ion transitions.

For the analysis of this compound, a method can be developed by first optimizing the compound-dependent parameters in the QTRAP system. This involves direct infusion of a standard solution to determine the optimal precursor ion (the protonated molecule, [M+H]⁺) and the most abundant and specific product ions generated through collision-induced dissociation. Multiple MRM transitions can be monitored for each analyte to enhance the reliability of identification and quantification.

Table 2: Representative UHPLC-QTRAP Parameters for Enhanced Detection

ParameterSetting
UHPLC System
ColumnUHPLC C18 or similar (e.g., 150 x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Flow Rate0.3 mL/min
Gradient ProgramOptimized for separation of target analyte from matrix components
Column Temperature40 °C
QTRAP Mass Spectrometer
Ion SourceTurboIonSpray® (ESI)
Ion Spray Voltage~4000 - 5500 V
Source Temperature~500 - 550 °C
Curtain Gas~30 - 35 psi
Collision GasMedium
Scan TypeMultiple Reaction Monitoring (MRM)

Chromatographic Separation Techniques for Compound Isolation and Purification

Chromatographic techniques are fundamental not only for the analysis but also for the isolation and purification of synthetic cannabinoids like this compound from complex mixtures, such as seized materials or reaction products.

High-Performance Liquid Chromatography-Diode Array Detection (HPLC-DAD) in Analytical Validation

High-performance liquid chromatography with a diode array detector (HPLC-DAD) is a robust and widely accessible technique for the quantitative analysis and analytical validation of this compound. nih.gov An analytical method's validation is crucial to ensure its reliability, accuracy, and precision for its intended purpose. The validation process for an HPLC-DAD method for this compound would typically involve assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). nih.gov

The chromatographic separation is typically achieved on a C18 column with a mobile phase consisting of a mixture of an aqueous buffer or water and an organic solvent like acetonitrile or methanol. nih.gov The diode array detector allows for the monitoring of absorbance over a range of wavelengths simultaneously, which can aid in peak purity assessment and the identification of co-eluting substances.

The validation of the method ensures that it is suitable for routine analysis. Linearity is established by analyzing a series of calibration standards and demonstrating a linear relationship between the concentration and the detector response. Precision is assessed by repeatedly analyzing a sample and is expressed as the relative standard deviation (RSD). Accuracy is determined by comparing the measured concentration to a known true value, often through recovery studies in a spiked matrix. The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. nih.gov

Table 3: Typical Analytical Validation Parameters for an HPLC-DAD Method

Validation ParameterAcceptance Criteria
Linearity (Correlation Coefficient, r²) ≥ 0.99
Precision (Relative Standard Deviation, RSD) ≤ 2% for intra-day and inter-day precision
Accuracy (Recovery) 98 - 102%
Limit of Detection (LOD) Signal-to-noise ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1

In Vitro Pharmacological Characterization and Receptor Interaction Studies

Cannabinoid Receptor Binding Affinity of Cumyl-CH-MEGACLONE

Binding affinity studies are crucial for determining how strongly a compound interacts with a receptor. These studies typically involve competitive binding assays where the test compound competes with a radiolabeled ligand for binding sites on the receptor. The inhibition constant (Ki) is a measure of the binding affinity, with lower Ki values indicating higher affinity.

Quantitative Determination of Binding Affinity (Ki) to Human Cannabinoid Receptor 1 (hCB1)

In vitro studies have shown that this compound exhibits high binding affinity for the human cannabinoid receptor 1 (hCB1). researchgate.netnih.govgtfch.orgresearchgate.netresearchgate.net A reported Ki value for this compound at hCB1 is 1.01 nM. researchgate.netnih.govgtfch.orgresearchgate.netresearchgate.net This low nanomolar Ki value indicates a strong interaction with the hCB1 receptor.

Binding Profile to Human Cannabinoid Receptor 2 (hCB2)

Information specifically on the binding affinity of this compound to the human cannabinoid receptor 2 (hCB2) is less extensively reported in the provided search results compared to hCB1. Some studies on related cumyl derivatives with different core structures or side chains have reported CB2 binding affinities researchgate.netwho.int, but direct, specific Ki data for this compound at hCB2 is not prominently available within these results.

Comparative Binding Studies with Reference Cannabinoid Agonists (e.g., JWH-018)

Comparative binding studies are often conducted using well-characterized cannabinoid agonists like JWH-018 as a reference. researchgate.netnih.govmdpi.comdiva-portal.orgtheshifters.it The binding affinity of this compound at hCB1 has been compared to that of JWH-018. This compound demonstrated a higher binding affinity for hCB1 than JWH-018. researchgate.netnih.govgtfch.orgresearchgate.netresearchgate.net Specifically, the reported Ki value for this compound (1.01 nM) is approximately 2.5-fold lower (indicating higher affinity) than that of JWH-018 at hCB1. researchgate.netnih.govgtfch.orgresearchgate.netresearchgate.net

Here is a table summarizing the binding affinity data:

CompoundTarget ReceptorBinding Affinity (Ki)Reference
This compoundhCB11.01 nM researchgate.netnih.govgtfch.orgresearchgate.netresearchgate.net
JWH-018hCB1~2.5 times higher Ki than this compound researchgate.netnih.govgtfch.orgresearchgate.netresearchgate.net

Functional Receptor Activation and Efficacy Studies of this compound at Cannabinoid Receptors

Functional studies assess the ability of a compound to activate a receptor and the magnitude of that activation. These are typically measured by parameters such as EC50 (half maximal effective concentration) and Emax (maximal efficacy).

Assessment of Functional Agonism and Potency (EC50) at hCB1

This compound acts as a functional agonist at the hCB1 receptor. researchgate.netnih.govgtfch.orgresearchgate.netresearchgate.net Its potency is quantified by the EC50 value, which represents the concentration of the compound required to achieve 50% of its maximal effect. The reported EC50 for this compound at hCB1 is 1.22 nM. researchgate.netnih.govgtfch.orgresearchgate.netresearchgate.net This low nanomolar EC50 indicates that this compound is a potent agonist at hCB1.

Determination of Maximal Efficacy (Emax) Relative to Basal Activity

Efficacy refers to the ability of an agonist to elicit a maximal response upon binding to its receptor. Emax is the maximal response produced by the compound, often expressed relative to the basal activity of the receptor or the maximal response of a reference agonist. This compound has shown high efficacy at the hCB1 receptor. researchgate.netnih.govgtfch.orgresearchgate.netresearchgate.net The reported Emax for this compound is 143.4% above the constitutive activity of the receptor. researchgate.netnih.govgtfch.orgresearchgate.netresearchgate.net This indicates that this compound can produce a robust activation of the hCB1 receptor, exceeding its baseline activity. Compared to JWH-018, this compound's efficacy was reported as 1.13-fold higher. researchgate.netnih.govgtfch.orgresearchgate.netresearchgate.net

Here is a table summarizing the functional activity data at hCB1:

CompoundTarget ReceptorFunctional ActivityPotency (EC50)Maximal Efficacy (Emax)Reference
This compoundhCB1Agonist1.22 nM143.4% above basal activity researchgate.netnih.govgtfch.orgresearchgate.netresearchgate.net
JWH-018hCB1AgonistNot specified in the provided text for direct comparison~1.13 times lower Emax than this compound researchgate.netnih.govgtfch.orgresearchgate.netresearchgate.net

G Protein-Coupled Receptor (GPCR) Signaling Pathways and Ligand Bias

Studies have examined the interaction of this compound with GPCR signaling pathways, specifically focusing on the recruitment of downstream signaling proteins to the activated CB1 receptor nih.govnih.govwikipedia.orgnih.gov.

The recruitment of mini-Gαi to the CB1 receptor is a key signaling pathway activated by cannabinoid agonists. While specific data detailing the mini-Gαi recruitment by this compound was not explicitly available in the provided search results, related compounds with a γ-carboline-1-one core, such as Cumyl-PEGACLONE and 5F-Cumyl-PEGACLONE, have been shown to induce the recruitment of mini-Gαi to the CB1 receptor nih.govwho.int. Cumyl-PEGACLONE, for instance, demonstrated strong CB1 activation with sub-nanomolar EC50 values and efficacy values exceeding those of the reference agonist JWH-018 in mini-Gαi assays nih.gov. Given the structural similarities, it is plausible that this compound also engages this pathway, though direct experimental data for this compound itself in this specific assay was not found.

β-Arrestin2 recruitment to the CB1 receptor is another important signaling pathway that can be differentially activated by various ligands, contributing to biased agonism nih.gov. Similar to mini-Gαi recruitment, direct quantitative data for this compound's effect on β-arrestin2 recruitment was not explicitly detailed in the search results. However, studies on analogous compounds like Cumyl-PEGACLONE and 5F-Cumyl-PEGACLONE have shown their ability to strongly activate CB1 through β-arrestin2 recruitment, with high potency and efficacy in β-arrestin2 assays nih.govwho.int. Some synthetic cannabinoid receptor agonists (SCRAs), including Cumyl-PEGACLONE, have displayed preferred signaling through the β-arrestin2 pathway relative to a balanced reference agonist like CP55940 nih.gov. While the precise β-arrestin2 recruitment profile of this compound remains to be fully elucidated based on the provided information, its structural relation to compounds known to recruit β-arrestin2 suggests this is a relevant signaling pathway for this compound.

Ligand bias refers to the ability of a compound to selectively activate one signaling pathway over another upon binding to a single receptor nih.gov. While some SCRAs have shown distinct, though often subtle, preferences toward specific signaling pathways like β-arrestin2 recruitment, studies on Cumyl-PEGACLONE and 5F-Cumyl-PEGACLONE, which are structurally related to this compound, did not show significant biased agonism in certain functional assays nih.govresearchgate.net. One study investigating a panel of SCRAs found that most, including Cumyl-PEGACLONE, displayed preferred signaling through the β-arrestin2 pathway relative to mini-Gαi recruitment when compared to a balanced agonist nih.gov. However, another study specifically evaluating Cumyl-PEGACLONE and 5F-Cumyl-PEGACLONE found no significant biased agonism among the evaluated compounds nih.govresearchgate.net. Based on the available information, a definitive statement on the biased agonism profile of this compound cannot be made, but studies on closely related compounds suggest it may not exhibit significant bias, or potentially a preference towards β-arrestin2 signaling.

Comparative In Vitro Pharmacological Profiling with Analogous Synthetic Cannabinoids

Comparative studies have been conducted to understand the pharmacological distinctions between this compound and other synthetic cannabinoids, particularly those with similar core structures.

This compound shares the γ-carboline-1-one core structure with Cumyl-PEGACLONE and 5F-Cumyl-PEGACLONE, but differs in the substituent attached to the core researchgate.netuni-freiburg.de. This compound carries a cyclohexylmethyl (CHM) moiety, while Cumyl-PEGACLONE has a pentyl chain and 5F-Cumyl-PEGACLONE has a 5-fluoropentyl chain researchgate.netuni-freiburg.de.

In vitro studies indicate that this compound shows high binding affinity at the hCB1 receptor, with a Ki of 1.01 nM, which is 2.5-fold higher affinity than JWH-018 researchgate.netnih.govgtfch.org. It also demonstrates high efficacy at hCB1, with an EMAX of 143.4% above the constitutive activity of the receptor, being 1.13-fold higher than JWH-018 researchgate.netnih.govgtfch.org. The EC50 value for this compound at hCB1 is reported as 1.22 nM researchgate.netnih.govgtfch.org.

This compound belongs to a subclass of synthetic cannabinoids featuring a γ-carboline-1-one core researchgate.net. Other SCRAs with a similar core structure include Cumyl-CBMICA and Cumyl-CBMINACA researchgate.netuni-freiburg.de. Cumyl-CBMICA and Cumyl-CBMINACA were identified later than this compound, in July 2019 and February 2020, respectively, and are characterized by a cyclobutyl methyl (CBM) moiety nih.govuni-freiburg.de.

Both Cumyl-CBMICA and Cumyl-CBMINACA have been shown to act as agonists at the hCB1 receptor, although with substantial differences in their pharmacological profiles researchgate.netnih.govresearchgate.netuni-freiburg.de. Cumyl-CBMINACA generally shows higher binding affinity, potency, and efficacy at hCB1 compared to Cumyl-CBMICA researchgate.netnih.govresearchgate.netuni-freiburg.de. Specifically, Cumyl-CBMINACA had a Ki of 1.32 nM, an EC50 of 55.4 nM, and an Emax of 207% at hCB1, while Cumyl-CBMICA had a Ki of 29.3 nM, an EC50 of 497 nM, and an Emax of 168% researchgate.netnih.govresearchgate.netuni-freiburg.de. This indicates that Cumyl-CBMINACA is significantly more potent and efficacious than Cumyl-CBMICA at the hCB1 receptor researchgate.netnih.govresearchgate.netuni-freiburg.de.

Comparing this compound to these compounds, this compound appears to have higher binding affinity and potency at hCB1 (Ki = 1.01 nM, EC50 = 1.22 nM) than both Cumyl-CBMICA and Cumyl-CBMINACA researchgate.netnih.govresearchgate.netuni-freiburg.degtfch.org. While Cumyl-CBMINACA shows a higher reported Emax (207%) compared to this compound (143.4%), direct comparisons of efficacy can be assay-dependent researchgate.netnih.govresearchgate.netuni-freiburg.degtfch.org. However, this compound's lower Ki and EC50 values suggest it is a more potent agonist at hCB1 than both Cumyl-CBMICA and Cumyl-CBMINACA in the reported assays researchgate.netnih.govresearchgate.netuni-freiburg.degtfch.org.

Cumyl-CBMEGACLONE, another γ-carbolinone core compound with a cyclobutylmethyl moiety, has also been identified and exhibited higher affinity and potency compared to Cumyl-CBMICA and Cumyl-CBMINACA nih.gov. This further highlights the structural-activity relationships within this class of compounds.

Here is a summary of some comparative pharmacological data:

CompoundhCB1 Ki (nM)hCB1 EC50 (nM)hCB1 Emax (% of basal or reference)
This compound1.01 researchgate.netgtfch.org1.22 researchgate.netgtfch.org143.4% (above constitutive) researchgate.netgtfch.org
Cumyl-CBMICA29.3 nih.govuni-freiburg.de497 nih.govuni-freiburg.de168% nih.govuni-freiburg.de
Cumyl-CBMINACA1.32 nih.govuni-freiburg.de55.4 nih.govuni-freiburg.de207% nih.govuni-freiburg.de
JWH-018--100% (reference) researchgate.netgtfch.org

Note: Emax values can vary depending on the specific assay used.

4.3.3. Structure-Activity Relationships (SAR) Derived from Comparative Pharmacological Data

This compound, a synthetic cannabinoid receptor agonist, is characterized by a γ-carboline-1-one core structure. nih.govresearchgate.net Its semisystematic name is 5-cyclohexylmethyl-2-(2-phenylpropan-2-yl)-2,5-dihydro-1H-pyrido[4,3-b]indol-1-one. nih.govresearchgate.netresearchgate.netcaymanchem.comcymitquimica.com In vitro pharmacological studies have demonstrated that this compound exhibits high binding affinity and efficacy at the human cannabinoid receptor 1 (hCB1). nih.govresearchgate.netresearchgate.net Specifically, it has been reported to have a Ki value of 1.01 nM and an EC50 value of 1.22 nM at the hCB1 receptor. nih.govresearchgate.netresearchgate.net Furthermore, this compound acts as a full agonist at the hCB1 receptor, displaying an EMAX of 143.4% above the constitutive activity of the receptor. nih.govresearchgate.netresearchgate.netuni-freiburg.deresearchgate.netresearchgate.net

Structure-activity relationship (SAR) studies involving comparisons with structurally related synthetic cannabinoids provide insights into the role of specific moieties within the this compound structure. Analogs such as Cumyl-PEGACLONE and 5F-Cumyl-PEGACLONE, which share the γ-carboline-1-one core but feature a pentyl chain and a 5-fluoropentyl chain, respectively, instead of the cyclohexylmethyl moiety found in this compound, have been investigated. nih.govresearchgate.netresearchgate.net These comparisons suggest that the pharmacological profile of this compound is more akin to that of Cumyl-PEGACLONE. nih.govresearchgate.netresearchgate.net Both Cumyl-PEGACLONE and 5F-Cumyl-PEGACLONE have also been shown to be full agonists at the hCB1 receptor. uni-freiburg.deresearchgate.netresearchgate.net Cumyl-PEGACLONE has reported hCB1 binding affinities (Ki) of 0.36 nM and 4.57 nM, with an EC50 of 1.62 nM for functional activation. who.int 5F-Cumyl-PEGACLONE also demonstrates high potency and efficacy comparable to Cumyl-PEGACLONE and this compound. service.gov.uk

Research on cumyl derivatives, including those with cyclic tails like the cyclohexylmethyl group present in this compound, indicates that the pendant tail attached to the core structure is a critical pharmacophore for CB1 receptor activation. researchgate.net Studies suggest that an optimal chain length for CB1 activity approximates that of an n-pentyl or cyclohexylmethyl tail. researchgate.net Conversely, the activity of synthetic cannabinoid receptor agonists featuring cyclic tails has been observed to decrease as the number of carbons in the cyclic moiety decreases. researchgate.net

The γ-carbolinone core structure, when substituted with cyclohexyl methyl, pentyl, or 5-fluoropentyl groups, consistently yields full agonists at the hCB1 receptor. uni-freiburg.deresearchgate.netresearchgate.net Furthermore, modifications to the core structure itself can influence potency; for instance, the substitution of an indole (B1671886) core with an indazole core has been shown to increase in vitro potency in related synthetic cannabinoids like Cumyl-CBMINACA compared to Cumyl-CBMICA. researchgate.netresearchgate.net

The following table summarizes key in vitro pharmacological data for this compound and related analogs at the human CB1 receptor:

CompoundCore StructureN-SubstituenthCB1 Binding Affinity (Ki)hCB1 Potency (EC50)hCB1 Efficacy (EMAX)Receptor Activity
This compoundγ-carboline-1-oneCyclohexylmethyl1.01 nM nih.govresearchgate.netresearchgate.net1.22 nM nih.govresearchgate.netresearchgate.net143.4% nih.govresearchgate.netresearchgate.netFull Agonist nih.govresearchgate.netresearchgate.netuni-freiburg.deresearchgate.netresearchgate.net
Cumyl-PEGACLONEγ-carboline-1-onePentyl0.36 nM, 4.57 nM who.int1.62 nM who.int143% who.intFull Agonist uni-freiburg.deresearchgate.netresearchgate.net
5F-Cumyl-PEGACLONEγ-carboline-1-one5-FluoropentylNot specified in resultsNot specified in resultsSimilar to Cumyl-PEGACLONE service.gov.ukFull Agonist uni-freiburg.deresearchgate.netresearchgate.net
JWH-018Indole1-PentylReference compound nih.govresearchgate.netresearchgate.netReference compound nih.govresearchgate.netresearchgate.netReference compound nih.govresearchgate.netresearchgate.netAgonist nih.govresearchgate.netresearchgate.net

Note: EMAX values are typically reported relative to basal activity or a reference compound like JWH-018. The 143.4% for this compound is reported above constitutive activity. nih.govresearchgate.netresearchgate.net

Metabolic Fate Research of Cumyl Ch Megaclone

In Vitro Phase I Metabolic Profiling Utilizing Hepatic Models

The elucidation of the metabolic fate of novel synthetic cannabinoids like Cumyl-CH-MEGACLONE is crucial for understanding their biotransformation in the body. In vitro models, particularly those utilizing hepatic systems, are fundamental tools in this research.

Pooled human liver microsomes (pHLM) are a subcellular fraction of liver cells (hepatocytes) that contain a high concentration of drug-metabolizing enzymes, especially Cytochrome P450 (CYP450) enzymes. nih.gov These assays are a standard and effective method for predicting the Phase I metabolism of new psychoactive substances. nih.gov

For this compound, researchers have employed pHLM incubation assays to generate and identify its Phase I metabolites. nih.govresearchgate.net This in vitro system simulates the oxidative metabolism that occurs in the human liver. nih.gov By incubating the parent compound with pHLM and a cofactor-regenerating system (like NADPH), scientists can produce a profile of metabolites that are likely to be found in vivo. nih.gov The resulting metabolites are then typically identified and characterized using advanced analytical techniques such as liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QToF-MS). nih.govresearchgate.net The data gathered from these pHLM assays are invaluable for confirming the metabolic pathways and for comparing with metabolites found in authentic human urine samples, thereby validating their predictive power. nih.gov

Hydroxylation, the addition of a hydroxyl (-OH) group, is a primary metabolic pathway for many synthetic cannabinoids, and this compound is no exception. researchgate.netmdpi.com Research based on the analysis of authentic urine samples, confirmed by pHLM assays, has led to the identification of several monohydroxylated metabolites. nih.govresearchgate.net

Three specific monohydroxylated metabolites—M08, M10, and M13—have been identified as reliable urinary markers for confirming the consumption of this compound. nih.gov These metabolites are formed by the addition of a single hydroxyl group at different positions on the parent molecule, such as the cumyl moiety, the cyclohexylmethyl group, or the γ-carbolinone core. The characterization of these metabolites is achieved through high-resolution mass spectrometry, which helps determine the exact mass and fragmentation patterns, thus suggesting the location of the hydroxylation.

Below is a table summarizing the key monohydroxylated metabolites identified in research studies.

Metabolite IDMetabolic ReactionSignificance
M08MonohydroxylationIdentified as a reliable urinary marker for consumption. nih.gov
M10MonohydroxylationIdentified as a reliable urinary marker for consumption. nih.gov
M13MonohydroxylationIdentified as a reliable urinary marker for consumption. nih.gov

Following initial monohydroxylation, further oxidation can occur, leading to the formation of dihydroxylated metabolites. mdpi.com Studies on structurally similar synthetic cannabinoids, such as CUMYL-PEGACLONE and 5F-CUMYL-PEGACLONE, have shown that dihydroxylation is a common metabolic step. nih.govwho.int For Cumyl-CBMEGACLONE, another related compound, dihydroxylation was also a principal biotransformation. nih.gov This process involves the addition of two hydroxyl groups to the molecule. These subsequent hydroxylations can occur on the same or different parts of the molecule, leading to various isomers. The investigation into these metabolites is critical as they represent further steps in the biotransformation cascade. nih.gov

Dehydrogenation, the removal of hydrogen atoms, is another metabolic reaction observed in the biotransformation of related γ-carbolinone-based synthetic cannabinoids. who.intjefferson.edu This process often follows hydroxylation, where a hydroxyl group is oxidized to a carbonyl group (ketone or aldehyde). For the related compound CUMYL-PEGACLONE, metabolic pathways included dehydrogenation. who.intjefferson.edu Research into this pathway for this compound is aimed at identifying metabolites where an alcohol functional group, formed during hydroxylation, is converted into a ketone.

N-dealkylation involves the removal of an alkyl group from a nitrogen atom. semanticscholar.org This is a significant metabolic pathway for many nitrogen-containing compounds. researchgate.netwho.int In the case of this compound, this could involve the removal of the cumyl group or the cyclohexylmethyl group. Research on analogous compounds has shown that N-dealkylation does occur. researchgate.netnih.gov It is important to note that N-dealkylation can result in metabolites that are not unique to the parent compound; they may be identical to metabolites of structurally related synthetic cannabinoids. nih.govresearchgate.net For instance, N-dealkylation followed by monohydroxylation of Cumyl-CBMEGACLONE resulted in metabolites identical to those from this compound and CUMYL-PEGACLONE. nih.gov

The degradation of alkyl side chains is a key metabolic route for many synthetic cannabinoids. researchgate.netwho.int For related compounds with a pentyl side chain, such as CUMYL-PEGACLONE and 5F-CUMYL-PEGACLONE, studies have identified metabolites resulting from the oxidative degradation of this chain. researchgate.netnih.govwho.intjefferson.edu These reactions include the formation of a carbonyl group on the side chain and its further oxidation and shortening to produce carboxylic acid metabolites, such as a propionic acid metabolite. researchgate.netwho.intjefferson.edu Investigations into this compound's metabolism include searching for analogous degradation of its cyclohexylmethyl side chain, which would represent a significant biotransformation pathway.

Identification of Research Markers in Biological Samples for Analytical Purposes

The primary goal of metabolic studies of novel psychoactive substances like this compound is to identify specific and reliable urinary markers for forensic and clinical analysis. Research has shown that this compound undergoes Phase I biotransformation, leading to several metabolites. researchgate.netnih.gov

Investigation into the phase-I metabolism of this compound has identified three key monohydroxylated metabolites as dependable urinary markers to confirm consumption. researchgate.netnih.govoup.com These metabolites, designated as M08, M10, and M13, are formed through the addition of a hydroxyl group to the parent molecule. researchgate.netnih.govoup.com The identification of these specific metabolites is critical as the parent compound is often not detectable in urine samples. nih.gov

The analytical identification of these metabolites was achieved using techniques such as liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QToF-MS) on authentic urine samples. researchgate.netnih.gov The findings were further confirmed through in vitro studies using pooled human liver microsome (pHLM) assays, which simulate the metabolic processes of the liver. researchgate.netnih.gov

Table 1: Key Urinary Markers of this compound
Metabolite IDMetabolic ReactionSignificance as a Marker
M08MonohydroxylationReliable urinary marker for consumption. researchgate.netnih.govoup.com
M10MonohydroxylationReliable urinary marker for consumption. researchgate.netnih.govoup.com
M13MonohydroxylationReliable urinary marker for consumption. researchgate.netnih.govoup.com

Comparative Metabolic Pathway Analysis with Structurally Related SCRAs

The metabolic pathway of this compound has been compared to its structural analogs, namely Cumyl-PEGACLONE and 5F-Cumyl-PEGACLONE, which also possess the γ-carboline-1-one core but differ in their tail substitutions (a pentyl and a 5-fluoropentyl chain, respectively, instead of a cyclohexylmethyl moiety). researchgate.netnih.gov

While detailed direct comparisons of the metabolic pathways are still emerging, research on related compounds provides valuable insights. For instance, the metabolism of CUMYL-PEGACLONE was found to be unexpectedly different from other cumyl-derivatives, with hydroxylation primarily occurring on the γ-carboline-1-one core rather than the pentyl side chain. jefferson.edu This suggests that the core structure plays a significant role in directing the metabolic process.

Studies on other SCRAs with a cumyl moiety, such as Cumyl-CBMEGACLONE and Cumyl-NBMEGACLONE, have shown that metabolites can sometimes be identical to those of structurally related compounds. researchgate.net For example, metabolites resulting from N-dealkylation plus monohydroxylation of Cumyl-CBMEGACLONE were found to be identical to products from this compound, Cumyl-PEGACLONE, and 5F-Cumyl-PEGACLONE. researchgate.net This highlights the importance of identifying unique markers for each specific compound.

In the case of 5F-CUMYL-PEGACLONE, it undergoes extensive metabolism, including N-dealkylation, hydroxylation, and hydrolytic defluorination. nih.govresearchgate.net Notably, six of its metabolites were found to be identical to those of CUMYL-PEGACLONE, making it necessary to identify specific markers to differentiate between the two. nih.govresearchgate.netuniklinik-freiburg.de A metabolite monohydroxylated on the γ-carbolinone core with the 5-fluoropentyl chain intact was identified as a reliable marker for 5F-CUMYL-PEGACLONE consumption. researchgate.netuniklinik-freiburg.de

The research into the metabolism of these related compounds underscores a common theme: while some metabolic pathways are shared among structurally similar SCRAs, the identification of unique metabolites is crucial for unambiguous toxicological screening. The γ-carbolinone core appears to be a primary site for metabolic reactions in this class of compounds.

Table 2: Comparative Metabolic Features of this compound and Related SCRAs
CompoundKey Metabolic ReactionsShared/Unique Metabolites
This compoundMonohydroxylation. researchgate.netnih.govoup.comShares some metabolites with Cumyl-CBMEGACLONE. researchgate.net
Cumyl-PEGACLONEHydroxylation on the γ-carbolinone core. jefferson.eduShares six metabolites with 5F-Cumyl-PEGACLONE. nih.govresearchgate.netuniklinik-freiburg.de
5F-Cumyl-PEGACLONEN-dealkylation, hydroxylation, hydrolytic defluorination. nih.govresearchgate.netUnique marker: monohydroxylated on the core with an intact 5-fluoropentyl chain. researchgate.netuniklinik-freiburg.de

Structure Activity Relationship Sar Studies and Computational Modeling

Analysis of Molecular Determinants for Cannabinoid Receptor Activity in Cumyl-CH-MEGACLONE

The activity of synthetic cannabinoid receptor agonists (SCRAs) is highly dependent on their specific molecular architecture. For compounds like this compound, which typically feature a core structure, a linker, a linked group (such as the cumyl group), and a tail group, modifications to each of these regions can significantly impact their interaction with cannabinoid receptors, particularly the CB1 receptor, which is primarily responsible for the psychoactive effects of cannabinoids. elifesciences.orgresearchgate.netunodc.org

The Role of the Cyclohexylmethyl (CHM) Moiety in Receptor Interaction

In this compound, the cyclohexylmethyl (CHM) group serves as the tail moiety. This alicyclic group plays a significant role in the compound's interaction with cannabinoid receptors. Studies on various SCRAs have identified the pendant tail as a critical pharmacophore for CB1 activation. nih.govugent.beresearchgate.net The cyclohexylmethyl tail is a relatively bulky and rigid structure compared to acyclic alkyl chains. nih.gov Research indicates that the optimal chain length for CB1 activation approximates an n-pentyl group, and the activity of SCRAs with cyclic tails can decrease with a decreasing number of carbons in the cyclic moiety. nih.govugent.beresearchgate.net For instance, CUMYL-CPrMICA, with a cyclopropylmethyl tail, showed less CB1 activity in various assay formats compared to compounds with larger cyclic tails like cyclohexylmethyl. nih.govugent.beresearchgate.net This suggests that the size and conformation of the cyclohexylmethyl group are important for optimal binding and activation of the CB1 receptor.

Influence of Alkyl and Alicyclic Pendant Tail Length and Cyclicity on CB1 Activation

The length and cyclicity of the pendant tail group in synthetic cannabinoids have a notable influence on their CB1 receptor activation. Studies on libraries of cumyl-indole and cumyl-indazole carboxamides with various tail groups, including butyl, pentyl, cyclopropylmethyl, cyclobutylmethyl, cyclopentylmethyl, and cyclohexylmethyl tails, have demonstrated that the optimal chain length for CB1 activation is approximately equivalent to an n-pentyl group. nih.govugent.beresearchgate.net Alicyclic tails, such as the cyclohexylmethyl group found in this compound, can be considered in terms of their steric contribution, which is rationalized through molecular docking studies. nih.govugent.beresearchgate.net The activity of SCRAs with cyclic tails has been shown to decrease as the size of the cyclic moiety decreases. nih.govugent.beresearchgate.net This highlights the importance of the tail group's size and shape in achieving optimal interaction within the CB1 receptor binding site.

Effects of Core Structure Modifications (e.g., indole (B1671886) vs. indazole) on Pharmacological Profiles

The core structure of synthetic cannabinoids significantly impacts their pharmacological profiles. This compound is based on a gamma-carboline core wikipedia.org, which is structurally related to indole and indazole cores found in many other potent SCRAs. researchgate.netunodc.orgfrontiersin.orgmdpi.comdrugz.fr Studies comparing indole and indazole core structures in synthetic cannabinoids have shown that the indazole core often confers equal or greater potency at CB1 receptors compared to the corresponding indole analogues. frontiersin.orgdrugz.fracs.org For example, indazole-based compounds demonstrated better affinity for both CB1 and CB2 receptors compared to indole and 7-azaindole (B17877) counterparts in some studies. frontiersin.org The indazole core has been found to be necessary for achieving sub-nanomolar potency in certain series of compounds. frontiersin.org These findings suggest that the electronic and steric differences between the gamma-carboline core of this compound and other core structures like indole and indazole would likely lead to variations in binding affinity, potency, and potentially efficacy at cannabinoid receptors.

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interaction Modeling

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to model the interaction between synthetic cannabinoids and cannabinoid receptors. These techniques provide insights into the likely binding poses, affinities, and the dynamic behavior of the ligand-receptor complex. elifesciences.orgchemrxiv.orgnih.govnih.govufn.edu.brnih.govmdpi.comuniv.kiev.ua

Molecular docking is used to predict the preferred orientation and binding affinity of a ligand within the receptor's binding site. nih.govugent.beresearchgate.netufn.edu.bruniv.kiev.ua For synthetic cannabinoids, docking studies have been employed to rationalize the SARs observed experimentally, particularly concerning the steric contribution of the hydrophobic tail group. nih.govugent.beresearchgate.net

Molecular dynamics simulations extend beyond static docking by simulating the movement and interactions of the ligand and receptor over time. elifesciences.orgchemrxiv.orgnih.govnih.govnih.govmdpi.comuniv.kiev.uanottingham.ac.uk These simulations can provide insights into the conformational changes of the receptor upon ligand binding and the stability of the ligand-receptor complex. chemrxiv.orgnih.govnih.gov Studies using MD simulations have explored the molecular mechanism of CB1 receptor activation induced by SCRA binding, identifying key features such as the shift of transmembrane helix 7 relative to a stiff core of the transmembrane domain. chemrxiv.orgnih.govnih.gov MD simulations can also help to understand the differences in binding and unbinding mechanisms between different classes of cannabinoids. elifesciences.org

Together, molecular docking and dynamics simulations contribute significantly to understanding how compounds like this compound interact with CB1 receptors at an atomic level, complementing experimental SAR studies.

In Silico Prediction of Novel this compound Analogues with Modulated Activity

QSAR models aim to establish a mathematical relationship between the structural properties of compounds and their biological activity, such as binding affinity to the CB1 receptor. mdpi.comresearchgate.net These models can be used to predict the activity of new, unsynthesized analogues based on their chemical structures. mdpi.comresearchgate.net

While the direct application of these methods specifically to the design of novel this compound analogues is not extensively detailed in the provided search results, the principles and techniques described for other synthetic cannabinoid classes are applicable. By analyzing the SAR of this compound and its related compounds, and utilizing computational tools like docking, MD simulations, and QSAR modeling, researchers can predict how structural modifications to the this compound scaffold might affect its interaction with cannabinoid receptors and potentially design analogues with altered potency, efficacy, or receptor selectivity. chemrxiv.orgnih.govnih.govmdpi.comresearchgate.netresearchgate.netchemrxiv.org

This compound is a synthetic cannabinoid receptor agonist featuring a γ-carboline-1-one core structure. It was first identified as a designer drug in Hungary in December 2018 wikipedia.orgnih.gov. This article focuses on the research into its degradation products and the analytical methods used for their detection.

Research on the Formation and Analytical Detection of Degradation Products

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Epidemiological and Forensic Science Research Contexts

Global and Regional Trends in the Emergence and Identification of Cumyl-CH-MEGACLONE as an NPS

Synthetic cannabinoids represent one of the largest and most dynamic groups of new psychoactive substances on the global drug market. researchgate.netresearchgate.net this compound was first identified in Hungary in December 2018. wikipedia.orgresearchgate.netresearchgate.net Following its initial detection, it subsequently appeared in other European countries. wikipedia.orgresearchgate.netresearchgate.net The emergence of γ-carboline analogues, where the N-pentyl tail of compounds like CUMYL-PEGACLONE is replaced with cycloalkyl groups such as the cyclohexylmethyl moiety in this compound, has been observed in Europe between 2017 and 2020. unodc.org

The identification of new SCRAs like this compound is crucial for early warning systems to enable public health agencies to respond effectively and mitigate potential harm. europa.eu The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) monitors synthetic cannabinoids as part of the EU Early Warning System, with 209 identified on the market between 2008 and 2020. europa.eudrugsandalcohol.ie this compound was reported to the EMCDDA by Hungary in November 2018. drugsandalcohol.ie The number of new synthetic cannabinoids appearing on the market annually in Europe decreased from an average of 27 between 2011 and 2015 to around 10 since 2016. europa.eudrugsandalcohol.ie Despite this decrease in the rate of new substances, SCRAs continue to show high prevalence. researchgate.net

The detection and reporting of NPS can vary significantly between regions and databases. For instance, a comparison of the NPS. Finder®, UNODC, and EMCDDA databases revealed that a large number of identified SCRAs were not listed in all databases, highlighting potential inconsistencies in data collection and reporting across different systems. nih.gov This underscores the challenges in accurately tracking the global and regional spread of specific NPS like this compound.

The presence of this compound has been confirmed in seized materials, such as herbal blends, where it was identified as a main active ingredient. researchgate.net

Methodological Advancements in Forensic Toxicology for SCRA Research and Monitoring

The identification and quantification of synthetic cannabinoids and their metabolites in biological samples are essential for forensic toxicology and clinical casework. researchgate.netejournals.eu Due to the rapid metabolism of SCRAs, the parent compounds are often not detectable in urine samples, necessitating the monitoring of their metabolites as biomarkers of consumption. ejournals.eunih.gov

Various analytical techniques are employed in forensic laboratories for the identification and analysis of synthetic cannabinoids in seized materials and biological specimens. Gas chromatography–mass spectrometry (GC–MS) and liquid chromatography–mass spectrometry (LC–MS) techniques, including LC–quadrupole-time-of-flight-mass-spectrometry (LC–QToF-MS) and liquid chromatography-tandem mass spectrometry (LC–MS/MS), are commonly used. researchgate.neteuropa.euwho.intresearchgate.netgtfch.orgresearchgate.netnih.gov Nuclear magnetic resonance (NMR) spectroscopy and attenuated-total-reflection-infrared-spectroscopy (ATR-FTIR) are also utilized for substance characterization. researchgate.netgtfch.org

Research into the metabolism of this compound has been conducted to identify suitable urinary markers for its consumption. In vitro studies using pooled human liver microsomes (pHLM) have proven valuable for predicting potential biomarkers. researchgate.netejournals.eu Investigation of the phase-I biotransformation of this compound has led to the identification of three monohydroxylated metabolites (M08, M10, and M13) as reliable urinary markers for proving its consumption. researchgate.netresearchgate.net These in vitro findings are then compared with metabolites detected in authentic human urine samples. researchgate.netgtfch.org

Methodological advancements in forensic toxicology for SCRA research and monitoring include the development of sensitive and specific LC-MS/MS methods for screening and confirmation in biological matrices like urine and blood. europa.eunih.gov High-resolution mass spectrometry (HRMS) is frequently applied for the investigation of NPS metabolites and the structural characterization of unknown compounds. researchgate.net The development of comprehensive analytical methods capable of detecting a wide range of NPS and their metabolites is crucial given the continuously evolving nature of the illicit drug market. nih.govnih.gov

The following table summarizes some of the analytical techniques used in the study of this compound and other SCRAs:

Analytical TechniqueApplication in SCRA Research and Monitoring
GC–MSIdentification and characterization of seized materials and metabolites. researchgate.netwho.intresearchgate.netgtfch.orgresearchgate.net
LC–MS (LC-QToF-MS, LC-MS/MS, UHPLC-MS/MS, LC-HRMS)Identification and quantification in biological samples, metabolite identification. researchgate.neteuropa.euwho.intresearchgate.netgtfch.orgnih.govresearchgate.net
NMR SpectroscopyStructural characterization of purified substances. researchgate.netwho.intgtfch.org
ATR-FTIRCharacterization of purified substances. researchgate.netgtfch.org
pHLM AssayIn vitro metabolism studies for biomarker prediction. researchgate.netejournals.eugtfch.orgresearchgate.net

Forensic laboratories continuously update their methods to improve the detection of NPS and their metabolites, which can be challenging due to the structural diversity and fast metabolism of these compounds. nih.govresearchgate.net The identification of specific markers of consumption is essential for clinical and forensic casework. researchgate.net

Future Research Directions for Cumyl Ch Megaclone and γ Carboline 1 One Scras

Exploration of Undiscovered Metabolites and Their Pharmacological Contribution

Comprehensive Metabolite Identification: Utilizing high-resolution mass spectrometry techniques to identify a more complete range of phase-I and phase-II metabolites in various biological matrices.

Comparative Metabolism Studies: Investigating the metabolic pathways of Cumyl-CH-MEGACLONE and other γ-carboline-1-one SCRAs across different species and in vitro models to identify potential differences and conserved pathways. nih.gov

Detailed assessment of the biotransformation of these compounds and the activity of their metabolites is an extremely important element in their safety evaluation. researchgate.net

Development of Predictive Models for Novel SCRA Activity and Metabolism

The rapid emergence of new SCRAs presents a challenge for traditional analytical and pharmacological testing. researchgate.net The development of predictive computational models can serve as a rapid and cost-effective tool for initial risk assessment. nih.govresearchgate.net Future research in this area should include:

Quantitative Structure-Activity Relationship (QSAR) Models: Developing and validating QSAR models to predict the CB1 receptor affinity and activity of novel γ-carboline-1-one analogues based on their chemical structure. nih.govresearchgate.net These models can help prioritize compounds for further pharmacological investigation.

In Silico Metabolism Prediction: Employing computational tools to predict the metabolic fate of new SCRAs, identifying likely metabolites and the cytochrome P450 (CYP) enzymes involved in their formation. nih.gov

Machine Learning Approaches: Utilizing machine learning algorithms to analyze large datasets of SCRA structures and activities to identify novel pharmacophores and predict the activity of newly emerging compounds. researchgate.net

Predictive Modeling Approach Application in SCRA Research Potential Benefits
QSAR Predict CB1 receptor affinity and activity of new analogues.Prioritization of compounds for synthesis and testing.
In Silico Metabolism Prediction Identify likely metabolites and metabolizing enzymes.Guide analytical method development for metabolite detection.
Machine Learning Identify novel structural features related to activity.Accelerate the identification of potentially harmful new SCRAs.

This table provides a summary of predictive modeling approaches and their potential applications in SCRA research.

Advanced In Vitro Systems for Comprehensive Pharmacological Characterization

Traditional 2D cell culture models often fail to fully recapitulate the complexity of in vivo physiological environments. nih.gov Advanced in vitro systems offer the potential for more accurate and comprehensive pharmacological characterization of SCRAs like this compound. nih.gov Future research should leverage:

3D Cell Culture Models (Spheroids and Organoids): Utilizing 3D cell cultures, such as spheroids and organoids, to model the effects of SCRAs on complex cellular structures, providing more physiologically relevant data on efficacy and toxicity. sartorius.comcorning.com

Organ-on-a-Chip (OOC) Technology: Employing microfluidic OOC devices to simulate the function of specific organs (e.g., liver, brain) and study the metabolism, efficacy, and toxicity of SCRAs in a more dynamic and controlled environment. vt.eduselectscience.netspinnakerls.com These systems can also be used to investigate the interaction between different organ systems. mdpi.comnih.gov

High-Throughput Screening (HTS) Platforms: Integrating advanced in vitro models with HTS technologies to enable the rapid screening of large libraries of novel SCRAs and their metabolites for pharmacological activity and potential off-target effects. nih.gov

Integration of Multi-Omics Approaches in SCRA Research

A systems-level understanding of the biological effects of this compound and other γ-carboline-1-one SCRAs requires the integration of multiple "omics" disciplines. biomedgrid.com This approach can provide a more holistic view of the molecular perturbations induced by these compounds. Future research directions include:

Transcriptomics: Analyzing changes in gene expression in response to SCRA exposure to identify affected signaling pathways and potential biomarkers of effect.

Proteomics: Investigating alterations in protein expression and post-translational modifications to understand the downstream functional consequences of receptor activation.

Metabolomics: Profiling changes in endogenous metabolites to identify metabolic pathways disrupted by SCRA exposure and to discover potential biomarkers of exposure. mdpi.com

The integration of these multi-omics datasets can help to construct comprehensive models of SCRA action, from receptor binding to downstream cellular and physiological effects. nih.govbiorxiv.org

Omics Approach Information Gained Application in SCRA Research
Transcriptomics Gene expression changesIdentification of affected pathways and biomarkers of effect.
Proteomics Protein expression and modification changesUnderstanding functional consequences of receptor activation.
Metabolomics Endogenous metabolite changesDiscovery of biomarkers of exposure and disrupted metabolic pathways.

This table outlines the different multi-omics approaches and their potential applications in understanding the effects of SCRAs.

Targeted Synthesis of Analogues for SAR Refinement and Mechanistic Elucidation

The synthesis and pharmacological evaluation of targeted analogues of this compound are crucial for refining the structure-activity relationships (SAR) of the γ-carboline-1-one class of SCRAs. nih.govnih.gov This knowledge can aid in understanding the molecular determinants of their activity and in predicting the potential effects of new analogues. mdpi.com Future synthetic efforts should focus on:

Modification of the Core Structure: Synthesizing analogues with modifications to the γ-carboline-1-one core to probe its importance for receptor binding and activation. nih.gov

Variation of the Cumyl Moiety: Exploring the impact of substituting the cumyl group with other bulky substituents to understand the role of this moiety in ligand-receptor interactions.

Alteration of the Linker and Tail Groups: Systematically modifying the linker and tail regions of the molecule to investigate their influence on potency, efficacy, and metabolic stability.

These SAR studies will not only provide a deeper understanding of the pharmacology of γ-carboline-1-one SCRAs but also contribute to the development of analytical methods for their detection and the prediction of the pharmacological properties of future emerging analogues. researchgate.netdoaj.org

Q & A

Q. How can supplementary materials be optimized to support this compound research publications?

  • Methodological Answer : Include crystallographic data (CIF files), spectral raw data, and extended dose-response tables. Label files with descriptive titles (e.g., “Supplementary_Table_S1_Binding_Ki_Values”) and reference them in the main text to enable hyperlinking ().

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.